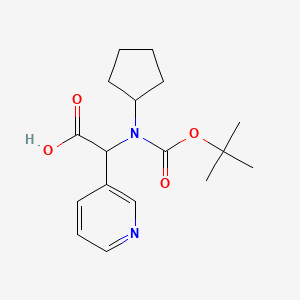
2-((Tert-butoxycarbonyl)(cyclopentyl)amino)-2-(pyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Tert-butoxycarbonyl)(cyclopentyl)amino)-2-(pyridin-3-yl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl group, a cyclopentyl group, and a pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)(cyclopentyl)amino)-2-(pyridin-3-yl)acetic acid typically involves multiple steps, including the protection of amino groups, cyclization, and the introduction of the pyridin-3-yl group. Common reagents used in these reactions include tert-butyl chloroformate, cyclopentylamine, and pyridine derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butoxycarbonyl)(cyclopentyl)amino)-2-(pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: As a building block for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group may act as a protecting group, while the cyclopentyl and pyridin-3-yl groups could interact with biological molecules through hydrophobic or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-((Tert-butoxycarbonyl)(cyclohexyl)amino)-2-(pyridin-3-yl)acetic acid
- 2-((Tert-butoxycarbonyl)(cyclopentyl)amino)-2-(pyridin-2-yl)acetic acid
Uniqueness
The uniqueness of 2-((Tert-butoxycarbonyl)(cyclopentyl)amino)-2-(pyridin-3-yl)acetic acid lies in its specific combination of functional groups, which can confer unique reactivity and interaction profiles compared to similar compounds.
Properties
Molecular Formula |
C17H24N2O4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-pyridin-3-ylacetic acid |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19(13-8-4-5-9-13)14(15(20)21)12-7-6-10-18-11-12/h6-7,10-11,13-14H,4-5,8-9H2,1-3H3,(H,20,21) |
InChI Key |
DHRZRULYVXMRNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCCC1)C(C2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















